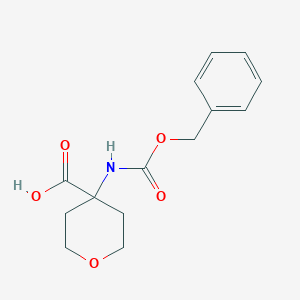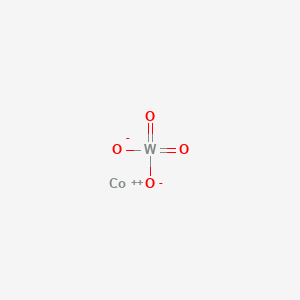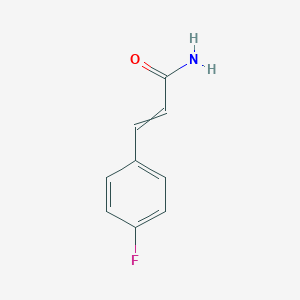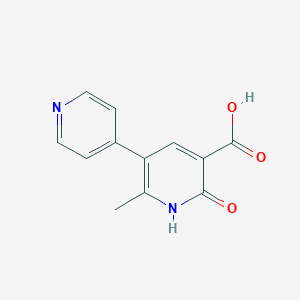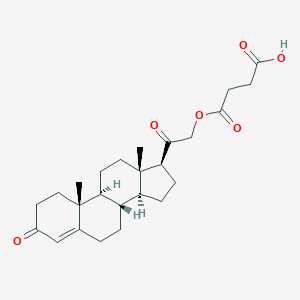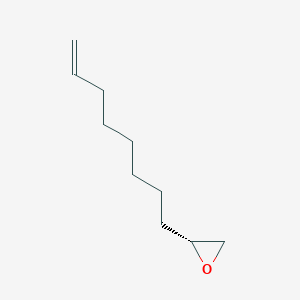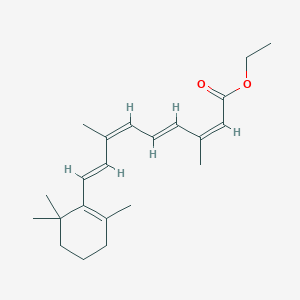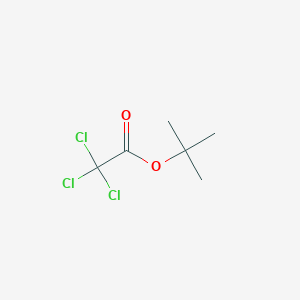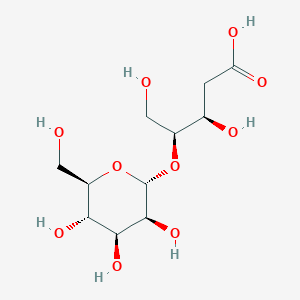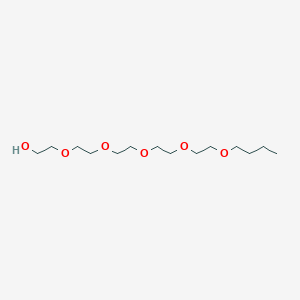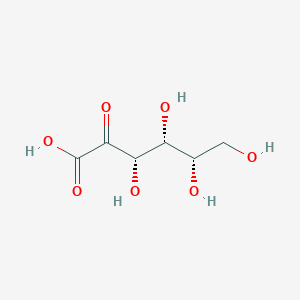
2-酮-L-古龙酸
描述
2-Keto-L-gulonic acid is a crucial intermediate in the industrial synthesis of vitamin C (ascorbic acid). It is a six-carbon keto acid with the molecular formula C6H10O7. This compound is also known for its role in the production of L-xylose, a precursor for L-xylitol, which is widely used in the food, beverage, and pharmaceutical industries .
科学研究应用
2-Keto-L-gulonic acid has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 2-Keto-L-gulonic acid (2-KGA) is the L-ascorbic acid (ASA) biosynthesis pathway in organisms . ASA, also known as Vitamin C, is a vital micronutrient for various physiological functions, including reproduction, growth, and immunity . Most organisms, including humans and aquatic animals, lack the capacity for asa biosynthesis due to the loss of the enzyme l-gulono-1,4-lactone oxidase (glo) . Therefore, they require supplementation with exogenous ASA .
Mode of Action
2-KGA acts as a precursor in the ASA biosynthesis pathway . It is transformed into ASA through a series of biochemical reactions . In the classical two-step fermentation method for Vitamin C production, D-sorbitol is first transformed into L-sorbose by Gluconobacter oxydans. Then, L-sorbose is converted into 2-KGA by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria .
Biochemical Pathways
The transformation of L-sorbose into 2-KGA is performed by K. vulgare . This process involves the L-sorbosone pathway , where L-sorbose is first converted into L-sorbosone by the enzyme L-sorbose dehydrogenase found in the membrane fraction of the microorganism. Then, L-sorbosone is converted into 2-KGA by L-sorbosone dehydrogenase located in the cytosol fraction .
Pharmacokinetics
The pharmacokinetics of 2-KGA are complex and involve a variety of factors. A set of kinetic models have been developed for the production of 2-KGA from L-sorbose by a mixed culture of Gluconobacter oxydans and Bacillus megaterium . These models take into account the balances of some key metabolites, ATP, and NADH .
Result of Action
The primary result of 2-KGA’s action is the enhancement of ASA levels in organisms . This enhancement has been observed in various studies. For instance, exogenous 2-KGA supplementation has been found to increase ASA content, growth performance, feed utilization, crude protein, and crude lipid content in zebrafish . Similarly, 2-KGA has been shown to improve the salt stress resistance of non-heading Chinese cabbage by increasing ASA accumulation .
Action Environment
The action of 2-KGA can be influenced by various environmental factors. For example, salt stress has been found to restrict crop growth, and increasing the ASA content of crops through 2-KGA supplementation is an effective means of alleviating this stress . Moreover, the pH of the surroundings can significantly influence the growth of K. vulgare and the production of 2-KGA .
生化分析
Biochemical Properties
2-Keto-L-gulonic acid plays a significant role in various biochemical reactions. It is involved in the conversion of L-sorbose to vitamin C through a series of enzymatic reactions. The primary enzymes involved in this process are sorbose dehydrogenase and sorbosone dehydrogenase. Sorbose dehydrogenase catalyzes the conversion of L-sorbose to L-sorbosone, which is then converted to 2-Keto-L-gulonic acid by sorbosone dehydrogenase . Additionally, 2-Keto-L-gulonic acid interacts with other biomolecules such as NAD and NADP, which act as cofactors in these enzymatic reactions .
Cellular Effects
2-Keto-L-gulonic acid has various effects on cellular processes. It has been shown to inhibit the growth of certain bacterial strains, such as Bacillus pumilus and Ketogulonicigenium vulgare, by inducing oxidative stress and affecting the expression of sporulation-related genes . In plants, 2-Keto-L-gulonic acid enhances stress resistance by promoting the accumulation of L-ascorbic acid, which acts as an antioxidant . This compound also influences cell signaling pathways and gene expression related to stress response and antioxidant activity.
Molecular Mechanism
At the molecular level, 2-Keto-L-gulonic acid exerts its effects through various mechanisms. It binds to specific enzymes, such as sorbose dehydrogenase and sorbosone dehydrogenase, facilitating the conversion of L-sorbose to vitamin C . The compound also interacts with NAD and NADP, which are essential cofactors in these enzymatic reactions . Additionally, 2-Keto-L-gulonic acid can induce oxidative stress in certain bacterial strains by increasing the levels of reactive oxygen species (ROS) and affecting the expression of antioxidant enzyme-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Keto-L-gulonic acid can change over time. Studies have shown that the stability and degradation of 2-Keto-L-gulonic acid can influence its long-term effects on cellular function. For example, the compound’s stability can be affected by temperature and pH, which in turn can impact its effectiveness in promoting the production of vitamin C . Additionally, long-term exposure to 2-Keto-L-gulonic acid can lead to changes in cellular metabolism and gene expression related to stress response and antioxidant activity .
Dosage Effects in Animal Models
The effects of 2-Keto-L-gulonic acid can vary with different dosages in animal models. In zebrafish, for example, exogenous supplementation of 2-Keto-L-gulonic acid has been shown to enhance L-ascorbic acid biosynthesis and improve growth performance . High doses of 2-Keto-L-gulonic acid can lead to toxic effects, such as oxidative stress and cellular damage . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing any adverse effects.
Metabolic Pathways
2-Keto-L-gulonic acid is involved in several metabolic pathways. It is primarily produced through the conversion of L-sorbose by sorbose dehydrogenase and sorbosone dehydrogenase . The compound can also be further metabolized to L-idonic acid and 5-keto-D-gluconic acid through a series of enzymatic reactions . These metabolic pathways are essential for the biosynthesis of vitamin C and play a crucial role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of 2-Keto-L-gulonic acid within cells and tissues are facilitated by specific transporters and binding proteins. For example, in microbial fermentation processes, the compound is transported across cell membranes by specific transporters that facilitate its uptake and utilization . Additionally, 2-Keto-L-gulonic acid can accumulate in certain cellular compartments, such as the cytoplasm and vacuoles, where it can exert its biochemical effects .
Subcellular Localization
2-Keto-L-gulonic acid is localized in various subcellular compartments, including the cytoplasm, vacuoles, and cell walls . The compound’s activity and function can be influenced by its subcellular localization. For example, in grape berries, 2-Keto-L-gulonic acid is primarily localized in the cytoplasm and vacuoles, where it plays a role in the biosynthesis of tartaric acid . The subcellular localization of 2-Keto-L-gulonic acid is regulated by specific targeting signals and post-translational modifications that direct it to specific compartments.
准备方法
Synthetic Routes and Reaction Conditions
2-Keto-L-gulonic acid can be synthesized through various methods. One common approach involves the oxidation of D-glucose using glucose dehydrogenase, followed by the conversion of the resulting gluconic acid to 2-Keto-L-gulonic acid using co-immobilized cells of Gluconobacter oxydans and Corynebacterium species .
Industrial Production Methods
The industrial production of 2-Keto-L-gulonic acid primarily relies on a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is transformed into 2-Keto-L-gulonic acid by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium . This process is optimized using temperature control strategies to enhance yield and productivity .
化学反应分析
Types of Reactions
2-Keto-L-gulonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ascorbic acid (vitamin C) through the action of L-gulonolactone oxidase.
Common Reagents and Conditions
Esterification: Methanol and potassium 12-phosphotungstate are commonly used reagents.
Oxidation: Enzymes such as L-gulonolactone oxidase are used for the oxidation process.
Major Products
Methyl 2-keto-L-gulonate: Formed through esterification.
Ascorbic acid (vitamin C): Produced through oxidation.
相似化合物的比较
2-Keto-L-gulonic acid is unique due to its role as a direct precursor to vitamin C. Similar compounds include:
L-sorbose: An intermediate in the production of 2-Keto-L-gulonic acid.
Gluconic acid: A precursor that can be converted to 2-Keto-L-gulonic acid.
L-xylose: A product derived from 2-Keto-L-gulonic acid.
These compounds share similar metabolic pathways but differ in their specific roles and applications.
属性
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-NUNKFHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031512 | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-98-7, 342385-52-8 | |
| Record name | 2-keto-L-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-xylo-hex-2-ulosonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-KETO-L-GULONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Keto-L-gulonic acid produced in nature?
A1: 2-KLG is not naturally found in humans and many animals, but is a crucial intermediate in the industrial production of vitamin C. Several microorganisms, particularly certain strains of bacteria, possess the enzymatic machinery to synthesize 2-KLG from precursors like D-sorbitol and L-sorbose. This forms the basis of the two-step fermentation process widely used in industry. []
Q2: What is the role of Gluconobacter oxydans in 2-KLG production?
A2: Gluconobacter oxydans is a bacterium commonly employed in the first step of 2-KLG production. It efficiently converts D-sorbitol to L-sorbose, which serves as the substrate for the subsequent step. [, , ]
Q3: How does Ketogulonicigenium vulgare contribute to 2-KLG synthesis?
A3: Ketogulonicigenium vulgare is another bacterium crucial for 2-KLG production. In the second fermentation step, it utilizes L-sorbose produced in the first step and converts it to 2-KLG. [, , ]
Q4: Why is mixed culture fermentation often preferred for 2-KLG production?
A4: While Ketogulonicigenium vulgare is responsible for converting L-sorbose to 2-KLG, its slow growth rate and low productivity necessitate the use of associated bacteria in a mixed culture. These associated bacteria, such as Bacillus megaterium, enhance the growth of K. vulgare and consequently improve 2-KLG yields. [, ]
Q5: Can 2-KLG be produced directly from D-glucose?
A5: Research is exploring the direct conversion of D-glucose to 2-KLG to streamline the production process. This involves engineering microorganisms with the necessary enzymes to facilitate this one-step conversion. Analytical techniques like HPLC are crucial in monitoring the metabolites produced during this process. [, ]
Q6: What is the molecular formula and weight of 2-Keto-L-gulonic acid?
A6: The molecular formula of 2-Keto-L-gulonic acid is C6H10O7, and its molecular weight is 194.14 g/mol.
Q7: Are there spectroscopic methods to characterize 2-KLG?
A7: Yes, infrared spectroscopy has been used to identify and confirm the structure of 2-KLG. []
Q8: What factors can impact the stability of 2-KLG?
A8: The stability of 2-KLG is affected by various factors, including temperature, pH, and the presence of other chemicals. It is generally stable under acidic conditions but can degrade under alkaline conditions. [, ]
Q9: How does the redox potential influence 2-KLG production during fermentation?
A9: Maintaining a low negative redox potential during fermentation favors 2-KLG formation. Strategies such as continuous fermentation in a chemostat help maintain these low redox potentials, leading to improved 2-KLG production rates. []
Q10: Can you elaborate on the role of L-tyrosine in 2-KLG fermentation?
A10: L-tyrosine and some of its analogs have been observed to stimulate 2-KLG formation during fermentation. This stimulatory effect is linked to the maintenance of low redox potential values, indicating the possible involvement of a direct oxidase-type enzyme in the process. []
Q11: What is the primary application of 2-Keto-L-gulonic acid?
A11: 2-KLG is primarily used as a key precursor in the industrial production of L-ascorbic acid (vitamin C), a vital nutrient with antioxidant properties. []
Q12: How is 2-Keto-L-gulonic acid converted to L-ascorbic acid?
A12: The conversion of 2-KLG to L-ascorbic acid involves a series of chemical reactions, including esterification and lactonization. [, ]
Q13: Are there alternative methods for 2-KLG production?
A13: Research is exploring alternative methods for 2-KLG production, aiming for increased efficiency and cost-effectiveness. One approach involves using immobilized enzymes to improve the catalytic efficiency of 2-KLG synthesis. []
Q14: How does exogenous 2KGA application potentially enhance salt stress resistance in plants?
A14: Research suggests that applying 2-KLG to plants, specifically non-heading Chinese cabbage, can potentially improve their resistance to salt stress. The proposed mechanism involves 2-KLG promoting L-ascorbic acid synthesis in the plant, leading to increased levels of metabolites and enzymes associated with stress resistance. This, in turn, helps alleviate the negative impacts of salt stress on plant growth. []
Q15: What analytical techniques are used to quantify 2-KLG?
A15: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 2-KLG during fermentation and in the final product. Different HPLC methods, including those utilizing UV detection, have been developed to ensure accurate and reliable quantification. [, ]
Q16: How can paper chromatography be used in 2-KLG research?
A16: Paper chromatography, particularly two-dimensional paper chromatography, has been valuable in identifying and characterizing various sugars and sugar acids produced as metabolites during 2-KLG fermentation. This technique helps researchers understand the metabolic pathways involved and optimize production processes. []
Q17: What is the role of high-throughput screening in 2-KLG production?
A17: High-throughput screening is a powerful tool for identifying new microbial strains with enhanced 2-KLG production capabilities. Techniques like fluorescence-activated cell sorting, coupled with enzymatic assays, allow for rapid screening of large numbers of microorganisms to identify promising candidates for industrial applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
